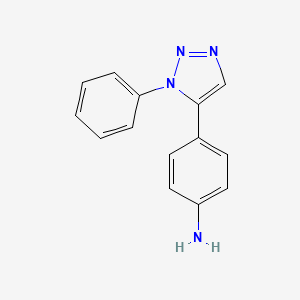
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridazinone and pyridine rings in its structure suggests that it may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: The synthesis may begin with commercially available 6-methoxypyridine-3-carboxaldehyde.
Step 1: The aldehyde group can be converted to a hydroxymethyl group through a reduction reaction using a reducing agent such as sodium borohydride (NaBH4).
Step 2: The hydroxymethyl intermediate can then undergo a cyclization reaction with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Selecting appropriate solvents to enhance solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Conversion to carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone and pyridine rings suggests that it could inhibit certain enzymes or bind to specific receptors, affecting cellular pathways.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)-1-phenylpyridazin-4-one: Similar structure but with a phenyl group instead of a methoxypyridinyl group.
1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-1-(4-methoxyphenyl)pyridazin-4-one: Contains a methoxyphenyl group instead of a methoxypyridinyl group.
Uniqueness
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is unique due to the combination of the hydroxymethyl group and the methoxypyridinyl group, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-3-2-8(6-12-11)14-5-4-10(16)9(7-15)13-14/h2-6,15H,7H2,1H3 |
InChIキー |
WVHANFAOEGOPCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



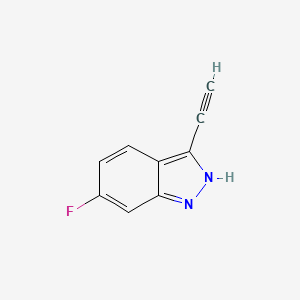
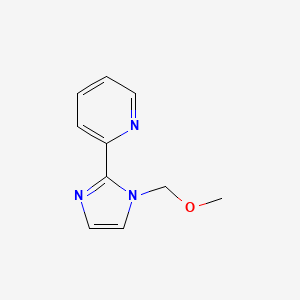
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
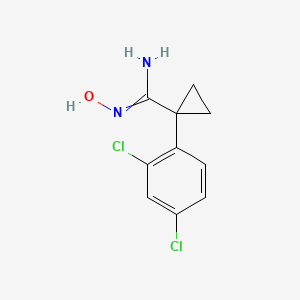
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)
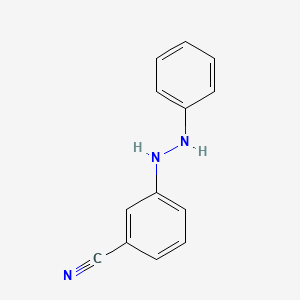


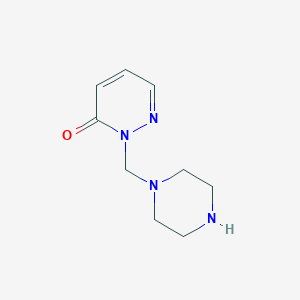
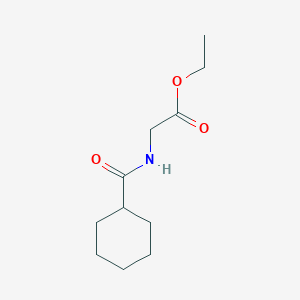
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)

